Broflanilide

Descripción

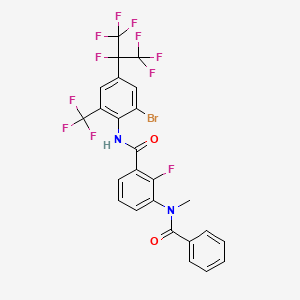

Structure

2D Structure

Propiedades

IUPAC Name |

3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14BrF11N2O2/c1-39(21(41)12-6-3-2-4-7-12)17-9-5-8-14(18(17)27)20(40)38-19-15(23(29,30)31)10-13(11-16(19)26)22(28,24(32,33)34)25(35,36)37/h2-11H,1H3,(H,38,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLZKWPYTWEWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=C1F)C(=O)NC2=C(C=C(C=C2Br)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14BrF11N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894815 | |

| Record name | Broflanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207727-04-5 | |

| Record name | Broflanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207727045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Broflanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROFLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M24RC688M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

From Flubendiamide to a New Generation of Insecticides: The Discovery and Lead Optimization of Broflanilide

A Technical Whitepaper for Researchers in Crop Protection

The emergence of insect resistance to existing insecticides is a persistent challenge in agriculture, necessitating the discovery of new active ingredients with novel modes of action. This technical guide details the discovery and lead optimization process of broflanilide, a groundbreaking insecticide from the meta-diamide chemical class. This compound's journey began with the structural modification of flubendiamide, a known ryanodine receptor modulator, and culminated in the development of a potent insecticide with a unique mode of action, now classified by the Insecticide Resistance Action Committee (IRAC) in its own group, Group 30. This document serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development, providing insights into the innovative chemistry and meticulous optimization that led to this important advancement in pest management.

The Starting Point: Flubendiamide as a Lead Compound

In 2002, research began using flubendiamide as a lead compound.[1][2] Discovered by Nihon Nohyaku Co. Ltd., flubendiamide was a potent insecticide against various Lepidopteran pests with a unique chemical structure for its time.[1][2] It is classified as an IRAC Group 28 insecticide, acting as a ryanodine receptor modulator.[2] However, the goal was to discover a novel insecticide, ideally with a different mode of action to combat potential resistance.

A Shift in Structure, A Change in Action: The Birth of Meta-diamides

The pivotal moment in the discovery of this compound was a drastic structural modification of the flubendiamide molecule. The two amide groups in flubendiamide are in an ortho-position to each other on the phthalic acid moiety. Researchers synthesized analogues where these groups were moved to a meta-position. This seemingly simple change from a 1,2-diamide to a 1,3-diamide structure resulted in a new class of compounds: the meta-diamides.

These new meta-diamides exhibited high insecticidal activity against Lepidopteran pests, but crucially, the symptoms they produced in insects were different from those of flubendiamide. This suggested a different mode of action, a highly encouraging finding that prompted an intensive lead optimization program.

Lead Optimization: A Systematic Approach

The subsequent research focused on optimizing the meta-diamide structure by systematically modifying its three benzene rings to enhance insecticidal activity. This process is a classic example of structure-activity relationship (SAR) studies.

Initial Modifications and Activity Enhancement

An early meta-diamide compound (compound 16 in the source literature) showed some activity. The introduction of dimethyl groups on the B ring (compound 20) resulted in a significant increase in activity against Spodoptera litura and Plutella xylostella. Further modifications, such as changing the B ring to a pyridine ring (compound 25), led to a 10-fold increase in activity against P. xylostella.

Table 1: Initial Optimization of the Meta-diamide Scaffold

| Compound | Key Structural Feature | Insecticidal Activity (LC50, ppm) against P. xylostella |

| Flubendiamide | Ortho-diamide | 0.04 |

| Compound 16 | Basic Meta-diamide | >10 |

| Compound 20 | Dimethyl groups on B ring | 1 |

| Compound 25 | Pyridine B ring | 0.1 |

Data sourced from Katsuta et al., 2019.

Optimization of the 'A' Ring

With a promising scaffold in hand, researchers turned their attention to the 'A' ring. The introduction of a fluorine atom can often enhance biological activity. Various fluorinated derivatives were synthesized and tested.

Table 2: Effect of Fluorine Substitution on the 'A' Ring

| Compound | Position of Fluorine on 'A' Ring | Insecticidal Activity (LC50, ppm) against P. xylostella |

| 25 | - | 0.1 |

| 28 | 2-F | <0.01 |

| 29 | 3-F | 0.1 |

| 30 | 4-F | 0.1 |

Data sourced from Katsuta et al., 2019.

As shown in Table 2, introducing a fluorine atom at the 2-position of the 'A' ring (compound 28) dramatically increased the insecticidal activity by more than 10-fold compared to the parent compound 25.

Final Optimization Leading to this compound

Further optimization involved modifications to all three rings, culminating in the discovery of this compound: N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide. This final structure exhibited extremely high activity against a broader range of pests, including Lepidopteran, Thysanopteran, and Coleopteran species.

Table 3: Insecticidal Spectrum of this compound

| Pest Species | Common Name | Order | LC50 (ppm) |

| Plutella xylostella | Diamondback moth | Lepidoptera | <0.01 |

| Spodoptera litura | Tobacco cutworm | Lepidoptera | 0.01 |

| Helicoverpa armigera | Cotton bollworm | Lepidoptera | 0.01 |

| Adoxophyes honmai | Summer fruit tortrix | Lepidoptera | 0.01 |

| Frankliniella occidentalis | Western flower thrips | Thysanoptera | 0.03 |

| Phyllotreta striolata | Striped flea beetle | Coleoptera | 0.03 |

Data sourced from Katsuta et al., 2019.

A Novel Mode of Action: Targeting the GABA Receptor

The distinct insecticidal symptoms of the meta-diamides pointed towards a mode of action different from flubendiamide's effect on ryanodine receptors. Studies revealed that this compound acts on the insect ionotropic γ-aminobutyric acid (GABA) receptor. It functions as a noncompetitive antagonist, specifically a GABA-gated chloride channel allosteric modulator. This action blocks the inhibitory neurotransmission of GABA, leading to over-excitation of the nervous system, convulsions, and eventual death of the insect.

Importantly, the binding site of this compound on the GABA receptor is distinct from that of other conventional blockers like fipronil and cyclodienes (IRAC Group 2). This novel binding site is the reason for its classification in the new IRAC Group 30 and explains its effectiveness against pests that have developed resistance to fipronil and other insecticides. There is no cross-resistance concern between this compound and other conventional insecticides. Furthermore, research suggests that this compound is a pro-insecticide that is metabolized into its active form, desmethyl-broflanilide, within the insect's body.

Experimental Protocols

The discovery and optimization of this compound involved a series of standardized biological assays and chemical synthesis procedures.

General Synthesis of Meta-diamide Derivatives

The synthetic pathway for creating the meta-diamide derivatives involved the reaction of corresponding anilines with the appropriate acid chlorides.

-

For derivatives without N-methyl groups: The corresponding anilines were reacted with the corresponding acid chlorides in the presence of pyridine as a base.

-

For derivatives with N-methyl groups (like this compound): The anilines first underwent N-methylation. The resulting N-methyl anilines were then reacted with the acid chlorides in the presence of pyridine.

Insecticidal Toxicity Assay

A standardized leaf-dipping method was employed to determine the insecticidal activity of the synthesized compounds against various pests.

-

Test Insects: Laboratory strains of pests such as Spodoptera litura and Plutella xylostella were used.

-

Preparation of Test Solutions: The compounds were dissolved in a mixture of acetone and xylene and then diluted with water containing a surfactant to create serial dilutions.

-

Assay Procedure:

-

Cabbage leaf discs were dipped into the test solutions for a set period (e.g., 30 seconds).

-

The treated leaves were allowed to air-dry.

-

The dried leaves were placed in petri dishes containing moistened filter paper.

-

A set number of insect larvae (e.g., 10 third-instar larvae) were released into each dish.

-

The dishes were maintained under controlled conditions (e.g., 25°C).

-

-

Data Collection: Mortality was assessed at a specified time post-treatment (e.g., 48 hours). Larvae that showed no movement when prodded were considered dead. The LC50 (lethal concentration required to kill 50% of the test population) values were then calculated.

Translaminar Activity Assay

This assay was used to determine if the compound could move from the treated side of a leaf to the untreated side.

-

Procedure:

-

A lanolin paste was applied to the midrib on the underside of a cabbage leaf to create two separate arenas.

-

A test solution was applied to only one of the arenas.

-

After the solution dried, P. xylostella larvae were released onto both the treated and untreated arenas.

-

The leaf was placed in a petri dish and mortality was assessed after a set period.

-

-

Interpretation: High mortality in the untreated arena indicated good translaminar activity.

Conclusion

The discovery of this compound is a testament to the power of innovative lead optimization and a deep understanding of structure-activity relationships. By making a significant structural modification to the lead compound flubendiamide, researchers at Mitsui Chemicals Agro, Inc. were able to create an entirely new class of insecticides—the meta-diamides. The subsequent meticulous optimization of this new scaffold led to the development of this compound, a highly effective insecticide with a novel mode of action that targets the insect GABA receptor at a site distinct from other known insecticides. This makes this compound a powerful tool for managing a wide range of destructive pests and a vital component in modern insecticide resistance management programs.

References

An In-Depth Technical Guide to the Mechanism of Action of Broflanilide on GABA-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broflanilide, a novel meta-diamide insecticide, represents a significant advancement in pest control through its unique mode of action on γ-aminobutyric acid (GABA)-gated chloride channels. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its insecticidal effects. It details the biotransformation of this compound into its active metabolite, desmethyl-broflanilide (DMBF), and its subsequent interaction with the insect resistant-to-dieldrin (RDL) GABA receptor. This document summarizes key quantitative data, outlines detailed experimental protocols for studying this mechanism, and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers in the field.

Introduction

GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Its signaling is mediated by GABA-gated chloride channels (GABACls), which are ligand-gated ion channels. Upon GABA binding, these channels open, allowing an influx of chloride ions that hyperpolarizes the neuron, leading to an inhibitory postsynaptic potential and a reduction in neuronal firing. This process is crucial for maintaining the balance between neuronal excitation and inhibition.

This compound disrupts this fundamental process. It is a pro-insecticide that undergoes metabolic activation in insects to form its potent N-demethylated metabolite, desmethyl-broflanilide (DMBF).[1][2] DMBF then acts as a non-competitive antagonist and a negative allosteric modulator of the insect RDL GABA receptor.[3] This action blocks the chloride ion influx, leading to hyperexcitation of the nervous system, convulsions, and ultimately, insect death.[4] Notably, the binding site of DMBF is distinct from that of other non-competitive antagonists like fipronil and cyclodienes, conferring this compound its novel mode of action and lack of cross-resistance.[1]

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of this compound's active metabolite, DMBF, have been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of DMBF against insect RDL GABA receptors and its comparatively weak activity against mammalian GABAa receptors, highlighting its high degree of selectivity.

| Receptor/Organism | Receptor Subtype | IC50 (nM) | Reference |

| Spodoptera litura (Tobacco cutworm) | RDL GABA Receptor | 1.3 | |

| Human | GABAa α1β2γ2 | >3,000 | |

| Mammalian | GABAa α1β3γ2 | >3,000 | |

| Human | Glycine Receptor (GlyR) α1β | >3,000 | |

| Human (mutant) | Glycine Receptor (GlyR) α1-A288Gβ | 706 | |

| Human (mutant) | Glycine Receptor (GlyR) α1-A288G | 149 |

Signaling Pathway and Mechanism of Action

The inhibitory action of GABA is initiated by its binding to the extracellular domain of the GABA-gated chloride channel. This binding event triggers a conformational change in the receptor, opening the integral chloride ion channel. The influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.

Desmethyl-broflanilide (DMBF) acts as a negative allosteric modulator. It binds to a site within the transmembrane domain of the RDL receptor, distinct from the GABA binding site. This binding event is proposed to be near G336 in the M3 transmembrane region of the Drosophila RDL GABA receptor. This allosteric binding stabilizes a non-conducting state of the channel, even when GABA is bound to the receptor, thereby preventing the influx of chloride ions. This disruption of inhibitory signaling leads to uncontrolled neuronal firing and the subsequent insecticidal effect.

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a combination of advanced experimental techniques. Below are detailed protocols for the key assays used in this research.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to functionally express insect RDL GABA receptors and measure the effect of DMBF on GABA-induced chloride currents.

a. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate stage V-VI oocytes from adult female Xenopus laevis.

-

Microinject oocytes with cRNA encoding the insect RDL GABA receptor subunit.

-

Incubate the injected oocytes for 1-3 days at 18°C in Barth's solution to allow for receptor expression.

b. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Apply GABA at its EC50 concentration to elicit a baseline chloride current.

-

To test the effect of DMBF, pre-apply DMBF for a defined period (e.g., 1-5 minutes) before co-applying it with GABA.

-

Record the current responses using a suitable amplifier and data acquisition system. The inhibition by DMBF is measured as the reduction in the peak current amplitude elicited by GABA.

Radioligand Binding Assay

This assay is used to determine the binding affinity of DMBF to the GABA receptor and to characterize its binding site. A common radioligand for the non-competitive antagonist site is [³H]4'-ethynyl-4-n-propylbicycloorthobenzoate ([³H]EBOB).

a. Membrane Preparation:

-

Homogenize insect heads or nervous tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at a high speed (e.g., 140,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in the binding buffer.

b. Binding Assay:

-

In a multi-well plate, combine the membrane preparation, the radioligand (e.g., a fixed concentration of [³H]EBOB), and varying concentrations of the unlabeled competitor (DMBF).

-

For determining total binding, omit the unlabeled competitor.

-

For determining non-specific binding, add a high concentration of a known non-competitive antagonist (e.g., unlabeled EBOB or dieldrin).

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding (Total Binding - Non-specific Binding) and determine the Ki or IC50 value for DMBF.

Site-Directed Mutagenesis and CRISPR/Cas9 Genome Editing

These molecular biology techniques are employed to identify the specific amino acid residues within the RDL receptor that are crucial for DMBF binding and action.

a. Site-Directed Mutagenesis:

-

Introduce point mutations into the cRNA sequence of the RDL receptor at suspected binding site residues (e.g., G336A).

-

Express the mutated receptors in Xenopus oocytes and perform TEVC electrophysiology as described above.

-

A significant shift in the IC50 value for DMBF in the mutated receptor compared to the wild-type indicates the importance of that residue in the drug-receptor interaction.

b. CRISPR/Cas9 Genome Editing in Drosophila melanogaster:

-

Design single guide RNAs (sgRNAs) that target the genomic region of the Rdl gene corresponding to the putative DMBF binding site.

-

Generate transgenic flies expressing Cas9 nuclease, typically in the germline.

-

Inject the sgRNAs and a donor DNA template (for homology-directed repair if introducing a specific mutation) into Cas9-expressing embryos.

-

Screen the progeny for the desired genetic modification in the Rdl gene.

-

Assess the susceptibility of the mutant flies to this compound through bioassays (e.g., topical application or feeding assays) and compare it to wild-type flies. A significant increase in tolerance to this compound in the mutant strain confirms the in vivo relevance of the targeted residue.

Conclusion

This compound's unique mechanism of action, centered on the allosteric modulation of insect RDL GABA-gated chloride channels by its active metabolite DMBF, distinguishes it from previous classes of insecticides. Its high potency against target pests and significant selectivity over mammalian receptors underscore its value as a tool for integrated pest management and resistance management programs. The detailed experimental protocols and data presented in this guide provide a foundation for further research into the nuanced interactions between meta-diamides and their molecular targets, paving the way for the development of next-generation insecticides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | GABA Receptor | TargetMol [targetmol.com]

- 3. Exploring the Interaction Mechanism of Desmethyl-broflanilide in Insect GABA Receptors and Screening Potential Antagonists by In Silico Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Activation of Broflanilide: A Technical Guide to Understanding its Conversion to Desmethyl-broflanilide in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broflanilide, a novel meta-diamide insecticide, has demonstrated high efficacy against a range of economically important insect pests.[1] Its mode of action is unique, targeting the insect γ-aminobutyric acid (GABA) receptor at a site distinct from other noncompetitive antagonists like fipronil.[1] A critical aspect of this compound's insecticidal activity is its bioactivation within the insect. This compound itself is a pro-insecticide, requiring metabolic conversion to its N-demethylated form, desmethyl-broflanilide, to exert its potent inhibitory effects on the insect nervous system.[1] This technical guide provides an in-depth overview of the current understanding of this metabolic activation, focusing on the enzymatic processes involved, methodologies for its study, and available data.

The Metabolic Pathway: N-Demethylation of this compound

The core metabolic transformation of this compound in insects is the removal of a methyl group from the amide nitrogen, a classic N-demethylation reaction. This conversion is crucial for the compound's insecticidal properties, as desmethyl-broflanilide is the active form that potently antagonizes the insect RDL (resistance to dieldrin) GABA receptor.[1]

Evidence for Cytochrome P450 Involvement

The N-demethylation of xenobiotics is a metabolic reaction commonly catalyzed by the cytochrome P450 (P450) monooxygenase system. While direct identification of the specific P450 enzymes responsible for this compound metabolism in insects is not yet available in the public literature, substantial indirect evidence points to their involvement.

A study on the common cutworm, Spodoptera litura, demonstrated that exposure to a sublethal concentration (LC₂₅) of this compound resulted in a significant increase in P450 activity. This suggests an induction of P450 enzymes in response to the presence of the insecticide, a common physiological response to facilitate its metabolism.

Table 1: Qualitative Evidence for Cytochrome P450 Involvement in this compound Metabolism

| Evidence | Insect Species | Observation | Implication |

| Increased P450 Activity | Spodoptera litura | Significant increase in general P450 monooxygenase activity after exposure to a sublethal dose of this compound. | Suggests the involvement of P450 enzymes in the detoxification or activation of this compound. |

Quantitative Data on this compound Efficacy

While specific kinetic data for the metabolic conversion of this compound to desmethyl-broflanilide in insects is not publicly available, the efficacy of this compound has been quantified in several insect species. The following table summarizes the lethal concentration (LC₅₀) values for this compound against various insect pests.

Table 2: Lethal Concentration (LC₅₀) of this compound in Various Insect Species

| Insect Species | Life Stage | Bioassay Method | LC₅₀ (mg/L) | Exposure Time |

| Spodoptera litura | 3rd Instar Larvae | Diet Incorporation | 0.08 | - |

| Plutella xylostella | 3rd Instar Larvae | Leaf Dip | 0.042 | 72 hours |

| Helicoverpa armigera | 3rd Instar Larvae | - | - | - |

| Spodoptera frugiperda | 3rd Instar Larvae | - | - | - |

| Bactrocera dorsalis | Adult | - | 0.390 | - |

| Bactrocera correcta | Adult | - | 1.716 | - |

| Bactrocera cucurbitae | Adult | - | 19.673 | - |

| Bactrocera tau | Adult | - | 24.373 | - |

Note: The absence of data (-) indicates that the specific information was not available in the reviewed literature.

Experimental Protocols

In Vitro Metabolism of this compound using Insect Microsomes

This protocol describes a general procedure for assessing the in vitro metabolism of this compound to desmethyl-broflanilide using insect microsomes, which are rich in P450 enzymes. This method can be adapted for various insect species.

a. Preparation of Insect Microsomes:

-

Tissue Dissection: Dissect the desired tissues from the target insect species (e.g., midgut, fat body, or whole larvae) on ice.

-

Homogenization: Homogenize the tissues in a cold homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 1 mM EDTA, 0.1 mM DTT, and 15% glycerol).

-

Differential Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

-

Resuspension: Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 20% glycerol).

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

-

Storage: Store the microsomes at -80°C until use.

b. In Vitro Metabolism Assay:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Insect microsomes (final protein concentration of 0.5-1.0 mg/mL)

-

This compound (dissolved in a suitable solvent like acetonitrile or DMSO, at various concentrations to determine kinetics)

-

NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4) to a final volume.

-

-

Incubation: Pre-incubate the reaction mixture at the optimal temperature for the insect species (typically 25-30°C) for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

-

Time Course: Incubate the reaction for a specific time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed to pellet the protein. Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound and Desmethyl-broflanilide

The following table summarizes typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of this compound and its metabolite, desmethyl-broflanilide (DM-8007). These parameters may require optimization depending on the specific instrument and matrix being analyzed.

Table 3: General LC-MS/MS Parameters for this compound and Desmethyl-broflanilide Analysis

| Parameter | This compound | Desmethyl-broflanilide (DM-8007) |

| Liquid Chromatography | ||

| Column | C18 reverse-phase | C18 reverse-phase |

| Mobile Phase A | Water with 0.1% formic acid | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized for separation | Optimized for separation |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | ~663.0 | ~649.0 |

| Product Ion 1 (m/z) | ~643.0 | ~242.0 |

| Product Ion 2 (m/z) | - | - |

Note: The exact m/z values may vary slightly depending on the specific adducts formed.[2]

Conclusion

The metabolic conversion of this compound to desmethyl-broflanilide is a critical step for its insecticidal activity. While the involvement of cytochrome P450 enzymes is strongly indicated, further research is needed to identify the specific P450s responsible for this N-demethylation in various insect species. The experimental protocols outlined in this guide provide a framework for researchers to investigate the kinetics and mechanisms of this important bioactivation pathway. Such studies will be invaluable for understanding species-specific selectivity, managing the potential for metabolic resistance, and guiding the development of future-generation insecticides.

References

Mode of action of broflanilide as a Group 30 insecticide

An In-Depth Technical Guide to the Mode of Action of Broflanilide: A Group 30 Insecticide

Introduction

This compound is a pioneering insecticide belonging to the meta-diamide chemical class.[1][2] Its discovery by Mitsui Chemicals and subsequent development marked a significant advancement in pest management, leading the Insecticide Resistance Action Committee (IRAC) to establish a new classification, Group 30.[2][3] This group is defined by its unique mode of action as a γ-aminobutyric acid (GABA)-gated chloride channel allosteric modulator.[4] this compound provides a critical tool for controlling a broad spectrum of chewing pests, including challenging species like wireworms and various lepidopteran larvae, and is particularly valuable for insecticide resistance management (IRM) programs due to its novel mechanism. This guide provides a detailed technical overview of its core mechanism, binding site interactions, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound's insecticidal activity is a result of a multi-step process involving metabolic activation and precise targeting of the insect's central nervous system.

Metabolic Activation: A Pro-insecticide Pathway

This compound itself is a pro-insecticide, meaning it is converted into its biologically active form within the target insect. Through N-demethylation by the insect's metabolic enzymes, this compound is transformed into desmethyl-broflanilide (DMBF). This active metabolite is the primary agent responsible for the compound's potent insecticidal effects.

Target Site: The RDL GABA Receptor

The molecular target for DMBF is the insect's primary inhibitory neurotransmitter receptor, the γ-aminobutyric acid (GABA) receptor. Specifically, it acts on the resistant-to-dieldrin (RDL) subunit of the GABA receptor, which forms a ligand-gated chloride ion (Cl⁻) channel.

In a resting state, the binding of GABA to its receptor opens this channel, allowing Cl⁻ ions to flow into the neuron. This influx of negative ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus inhibiting nerve transmission.

Antagonistic Action and Physiological Effect

Desmethyl-broflanilide acts as a non-competitive antagonist or negative allosteric modulator (NAM) of the RDL GABA receptor. It binds to a site on the receptor that is distinct from the GABA binding site and also different from the binding sites of other non-competitive antagonists like fipronil and cyclodienes. This binding event prevents the channel from opening, even when GABA is present.

By blocking the inhibitory signal, DMBF disrupts the normal balance of excitation and inhibition in the insect's nervous system. The result is uncontrolled nerve firing, leading to hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.

Binding Site, Selectivity, and Resistance

The efficacy and safety profile of this compound are defined by the specific nature of its binding site and its high selectivity for insect receptors.

A Novel Allosteric Binding Site

The binding site for DMBF is located at an allosteric site within the transmembrane domain of the RDL receptor, near the M1/M3 interface. Studies have identified specific amino acid residues as critical for its action. For instance, the glycine residue at the third position (G3') in the third transmembrane domain (TMD3) is crucial for the activity of both this compound and another Group 30 insecticide, fluralaner. A mutation at this site, G3'M, has been shown to confer high levels of resistance in laboratory studies with Drosophila melanogaster. This binding location is different from that of phenylpyrazoles (e.g., fipronil), which explains the lack of cross-resistance between these insecticide classes.

Target Organism Selectivity

This compound exhibits a high degree of selectivity, being significantly more potent against insect GABA receptors than mammalian GABA-A receptors. For example, desmethyl-broflanilide shows weak activity against human GABA-A receptor subtypes (α1β2γ2 and α1β3γ2), with IC₅₀ values often exceeding 3 µM, compared to nanomolar potency against insect RDL receptors. This selectivity is a key factor in its favorable toxicological profile for mammals.

Resistance Management

As the inaugural member of IRAC Group 30, this compound has no known cross-resistance with existing insecticide classes, including pyrethroids, organophosphates, carbamates, and even other GABA receptor antagonists like fipronil. This makes it an exceptionally valuable rotational tool in IRM programs to manage pest populations that have developed resistance to other chemistries. While target-site mutations can confer resistance in laboratory settings, field monitoring is ongoing to ensure the long-term efficacy of this novel mode of action.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across numerous studies. The following tables summarize key data points.

Table 1: In Vitro Potency of Desmethyl-Broflanilide (DMBF) on GABA Receptors

| Receptor Type | Species | Assay Type | IC₅₀ (nM) | Reference(s) |

| RDL GABA Receptor | Spodoptera litura | Radioligand Binding | 1.3 | |

| Human GABA-A (α1β2γ2) | Human | Electrophysiology | >3000 | |

| Human GABA-A (α1β3γ2) | Human | Electrophysiology | >3000 |

Table 2: Efficacy of this compound Against Key Insect Pests

| Pest Species | Life Stage | Bioassay Method | LC₅₀ | Reference(s) |

| Spodoptera litura | Larvae | Diet Incorporation | 0.057 mg/kg | |

| Plutella xylostella | 3rd Instar Larvae | Leaf Dipping | 0.13 µg/mL | |

| Spodoptera exigua | 3rd Instar Larvae | Leaf Dipping | 0.92 µg/mL | |

| Aphis gossypii | Adult | Leaf Dipping | 0.41 µg/mL | |

| Anopheles gambiae (Kisumu) | Adult | Bottle Bioassay | LC₅₀ = 5.8 µ g/bottle | |

| Anopheles gambiae (Muleba-Kis) | Adult | Bottle Bioassay | LC₅₀ = 6.9 µ g/bottle |

Table 3: Residual Efficacy of this compound (VECTRON™ T500) for Indoor Residual Spraying (IRS)

| Surface | Application Rate (mg/m²) | Mosquito Strain | Efficacy Duration (>80% mortality) | Reference(s) |

| Concrete | 100 | An. gambiae (pyrethroid-resistant) | 6-14 months | |

| Concrete | 100 - 200 | An. gambiae (susceptible) | ≥ 9 months | |

| Mud | 100 | An. gambiae (susceptible) | 2 months | |

| Mud | 200 | An. gambiae (susceptible) | 5 months |

Experimental Protocols

The characterization of this compound's mode of action relies on a combination of toxicological, electrophysiological, and genetic techniques.

Insect Toxicity Bioassays

Objective: To determine the lethal concentration (LC) or lethal dose (LD) of the insecticide against a target pest.

Protocol Example (Leaf-Dip Bioassay for Lepidopteran Larvae):

-

Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone with a surfactant like Triton X-100). A series of dilutions are then made in distilled water to create a range of test concentrations.

-

Leaf Treatment: Cabbage or cotton leaf discs are individually dipped into a test solution for approximately 20-30 seconds and then allowed to air dry completely. Control leaves are dipped in a solution containing only the solvent and surfactant.

-

Insect Exposure: Third-instar larvae of the target pest (e.g., S. litura) are placed onto the treated leaf discs within a petri dish or similar container. Typically, 10-20 larvae are used per replicate, with 3-4 replicates per concentration.

-

Incubation: The containers are maintained in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).

-

Mortality Assessment: Mortality is recorded at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they cannot move when prodded with a fine brush.

-

Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC₅₀ and LC₉₀ values and their corresponding 95% confidence intervals.

Two-Electrode Voltage Clamp (TEVC) with Xenopus laevis Oocytes

Objective: To functionally express GABA receptors and measure the inhibitory effects of compounds on GABA-induced currents.

Protocol Outline:

-

cRNA Preparation: The cDNA encoding the insect RDL subunit (and mammalian GABA-A subunits for selectivity studies) is transcribed in vitro to produce complementary RNA (cRNA).

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from female Xenopus laevis frogs. The follicular membrane is removed, and the oocytes are injected with the prepared cRNA.

-

Incubation and Receptor Expression: Injected oocytes are incubated for 2-5 days to allow for the translation and assembly of functional GABA receptors on the oocyte membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.

-

Compound Application: The oocyte is first exposed to a solution containing GABA to elicit an inward chloride current (at a holding potential of approximately -60 to -80 mV). Subsequently, the oocyte is co-exposed to GABA and varying concentrations of desmethyl-broflanilide.

-

Data Analysis: The degree of inhibition of the GABA-induced current by DMBF is measured. Dose-response curves are generated by plotting the percent inhibition against the compound concentration, allowing for the determination of the IC₅₀ value.

CRISPR/Cas9-Mediated Genome Editing

Objective: To validate the in vivo role of a specific amino acid in insecticide binding and resistance.

Protocol Outline:

-

Guide RNA (gRNA) Design: A specific gRNA is designed to target the genomic region of the Rdl gene corresponding to the amino acid of interest (e.g., G3' in TMD3).

-

Embryo Injection: A mixture containing the Cas9 protein and the designed gRNA is injected into early-stage embryos of the model organism (e.g., Drosophila melanogaster). A donor DNA template containing the desired mutation (e.g., G3'M) is often co-injected to facilitate homology-directed repair.

-

Generation of Mutant Lines: Injected embryos are allowed to develop into adults (G₀ generation). These are then crossed to establish stable mutant lines, which are confirmed by genomic DNA sequencing.

-

Resistance Bioassay: Homozygous mutant larvae or adults are subjected to toxicity bioassays (as described in 5.1) with this compound and other insecticides.

-

Analysis: The LC₅₀ values of the mutant strain are compared to those of the wild-type strain. A significant increase in the LC₅₀ for the mutant strain provides strong in vivo evidence that the mutated amino acid is critical for the insecticide's mode of action.

Visualizations

Signaling Pathway and Mode of Action

Caption: this compound is metabolized to DMBF, which allosterically blocks the RDL GABA receptor.

Experimental Workflow for Toxicity Bioassay

Caption: Workflow for determining insecticide LC₅₀ values using a standardized bioassay protocol.

Logical Relationship in Resistance Management

Caption: this compound and Fipronil bind to distinct sites, resulting in no cross-resistance.

References

Environmental Fate and Persistence of Broflanilide: A Technical Guide

An in-depth examination of the environmental behavior of the novel insecticide broflanilide in terrestrial and aquatic systems, prepared for researchers, scientists, and drug development professionals.

This compound, a meta-diamide insecticide (IRAC Group 30), offers a novel mode of action by targeting the GABA receptor, making it a valuable tool for managing a range of agricultural and urban pests.[1][2][3] Understanding its environmental fate and persistence is crucial for assessing its ecological risk profile and ensuring its sustainable use. This technical guide provides a comprehensive overview of the degradation, mobility, and persistence of this compound in soil and water, based on available scientific studies.

Executive Summary

This compound is characterized by its high persistence in both soil and aquatic environments.[1] Its dissipation is primarily driven by aqueous photolysis, which is significantly influenced by pH, while degradation in soil is a slow process under both aerobic and anaerobic conditions.[1] Due to its low water solubility and strong adsorption to soil particles, this compound exhibits low mobility, with runoff of eroded sediment being a primary route of entry into aquatic systems. While several degradation products have been identified, the parent compound is considered the main residue of concern.

Data on Environmental Persistence

The environmental persistence of this compound is summarized in the following tables, presenting key quantitative data from various studies.

Table 1: Degradation Half-Life of this compound in Soil

| Condition | Half-Life (DT50) in days | Reference Soil Types | Temperature (°C) | Source |

| Aerobic Metabolism | 1173 - 2220 | Not Specified | 25 | |

| Anaerobic Metabolism | 157 - 2354 | IL, TN, CA, NC soils | 25 | |

| Field Dissipation | 26 - 188 | Not Specified | Not Specified | |

| Laboratory Dissipation (Fluvo-aquic soil) | 1.94 | Fluvo-aquic | Not Specified | |

| Laboratory Dissipation (Lime concretion black soil) | 2.53 | Lime concretion black | Not Specified | |

| Laboratory Dissipation (Cinnamon soil) | 3.11 | Cinnamon | Not Specified | |

| Laboratory Dissipation (Paddy soil) | 4.03 | Paddy | Not Specified | |

| Paddy Field Dissipation | 0.46 - 2.46 | Paddy | Not Specified |

Table 2: Degradation Half-Life of this compound in Water

| Condition | Half-Life (DT50) in days | pH | Temperature (°C) | Source |

| Aerobic Aquatic Metabolism | 1430 | Not Specified | 25 | |

| Anaerobic Aquatic Metabolism | 871 - 1411 | Not Specified | 25 | |

| Aqueous Photolysis | 18 | 5 | 25 | |

| Aqueous Photolysis | 80 | 7 | 25 | |

| Aqueous Photolysis | 4 | 9 | 25 | |

| Hydrolysis | Stable | 4, 7, 9 | 50 | |

| Hydrolysis (pH 4.0) | 1.8 days (43.32 hours) | 4.0 | 25 | |

| Hydrolysis (pH 9.0) | 0.53 days (12.84 hours) | 9.0 | 25 | |

| Paddy Water Dissipation | 2.09 - 5.34 | Not Specified | Not Specified |

Table 3: Mobility and Partitioning of this compound

| Parameter | Value | Units | Conditions | Source |

| Freundlich Adsorption Coefficient (Kf) | 113 - 248 | L/kg | Not Specified | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.2 | Unitless | pH 4 and 7 | |

| Water Solubility | 0.71 | mg/L | 20°C | |

| Vapor Pressure | 6.6 x 10⁻¹¹ | torr | 25°C | |

| Henry's Law Constant | 3.0 x 10⁻¹⁴ | atm m³ mol⁻¹ | Not Specified | |

| Bioconcentration Factor (BCF) in Rainbow Trout | 266 - 364 | Unitless | Whole fish tissues |

Degradation Pathways and Metabolites

The degradation of this compound in the environment proceeds through several pathways, with photolysis in water and anaerobic metabolism in soil being key routes for the formation of major transformation products.

Under anaerobic soil conditions, the major degradate observed is DC-8007 . This metabolite is also a significant product in aqueous photolysis and aquatic metabolism studies.

Aqueous photolysis is highly dependent on pH and leads to the formation of several major degradates. At pH 5, major photodegradation products include S(Br-OH)-8007 , MFBA , and benzoic acid . At pH 9, the major products are MFBA , benzoic acid , and AB-oxa . No major photodegradation products are observed at neutral pH. Other minor degradates identified in aqueous photolysis studies include S(PFP-OH)-8007, S(F-OH)-8007, and DBr-8007.

In aerobic soil metabolism studies, no major degradates of this compound were observed, highlighting its persistence under these conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a pesticide's environmental fate. The following sections outline typical experimental protocols used in the study of this compound.

Soil Metabolism Studies (Aerobic and Anaerobic)

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Selection: Representative agricultural soils are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.

-

Test Substance: Radiolabeled ([¹⁴C]) this compound is typically used to trace its transformation and mineralization.

-

Application: The test substance is applied to soil samples at a concentration relevant to field application rates.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with deionized water and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubation continues in the dark at a constant temperature.

-

-

Sampling: Soil and, if applicable, water samples are collected at predetermined intervals.

-

Analysis:

-

Parent compound and transformation products are extracted from the samples using appropriate solvents (e.g., acetonitrile, methanol).

-

Extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its degradates.

-

Mineralization to ¹⁴CO₂ is quantified by trapping the evolved gas in a suitable absorbent.

-

Non-extractable residues are determined by combustion of the extracted soil.

-

Aqueous Photolysis Study

Objective: To determine the rate and pathway of this compound degradation in water when exposed to light.

Methodology:

-

Test Solutions: Solutions of this compound are prepared in sterile, buffered water at different pH levels (e.g., 4, 7, and 9) to assess the influence of pH on photolysis.

-

Light Source: A light source that simulates the spectrum and intensity of natural sunlight is used (e.g., a xenon arc lamp).

-

Incubation: Test solutions are maintained at a constant temperature (e.g., 25°C) and continuously irradiated. Dark control samples are incubated under the same conditions but shielded from light to differentiate between photolytic and hydrolytic degradation.

-

Sampling: Aliquots of the test solutions are collected at various time points.

-

Analysis: Samples are analyzed using HPLC or LC-MS/MS to determine the concentration of this compound and identify any photoproducts.

Soil Column Leaching Study

Objective: To assess the mobility and potential for leaching of this compound through the soil profile.

Methodology:

-

Soil Columns: Columns are packed with sieved soil to a uniform bulk density. The soil is typically pre-conditioned to a specific moisture content.

-

Application: A known amount of this compound is applied to the surface of the soil column.

-

Leaching: A simulated rainfall event is initiated by applying a known volume of water or a calcium chloride solution to the top of the column.

-

Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions.

-

Soil Sectioning: After the leaching event, the soil column is frozen and sectioned into segments of specific depths.

-

Analysis: The leachate fractions and soil segments are extracted and analyzed for the presence of this compound and its major degradates using methods like LC-MS/MS.

Conclusion

The available data indicate that this compound is a persistent insecticide in both soil and aquatic environments, with low mobility in soil. Its degradation is primarily influenced by aqueous photolysis, a process that is highly dependent on pH. The identification of several transformation products, particularly under anaerobic and photolytic conditions, provides insight into its environmental breakdown. The detailed experimental protocols outlined in this guide serve as a foundation for conducting further research and risk assessments. For professionals in research and drug development, a thorough understanding of these environmental fate characteristics is paramount for the responsible development and stewardship of this novel insecticide.

References

An In-depth Technical Guide to the Broflanilide Binding Site on the RDL GABA Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site for the novel meta-diamide insecticide, broflanilide, on the insect resistant-to-dieldrin (RDL) γ-aminobutyric acid (GABA) receptor. It details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies used for its discovery and characterization, and presents visual diagrams of the relevant pathways and workflows.

Introduction: A Novel Mode of Action

This compound is a meta-diamide insecticide that, after metabolic activation in insects to its desmethyl form (desmethyl-broflanilide or DMBF), acts as a potent noncompetitive antagonist of the insect RDL GABA receptor.[1][2][3] This receptor is a ligand-gated ion channel crucial for inhibitory neurotransmission in the insect central nervous system. Unlike conventional noncompetitive antagonists (NCAs) such as fipronil and dieldrin, which bind within the chloride ion channel pore, desmethyl-broflanilide targets a distinct, allosteric site.[1][2] This novel mode of action allows this compound to be effective against insect populations that have developed resistance to older classes of insecticides targeting the GABA receptor. The Insecticide Resistance Action Committee (IRAC) has therefore classified this compound and other meta-diamides into a new category, Group 30, designating them as GABA-gated chloride channel allosteric modulators.

The this compound Binding Site: An Inter-Subunit Transmembrane Pocket

Extensive research combining in silico, in vitro, and in vivo approaches has identified the binding site for desmethyl-broflanilide. It is located in a transmembrane cavity at the interface between two adjacent RDL receptor subunits. Specifically, the pocket is formed by the M1 transmembrane domain of one subunit and the M3 transmembrane domain of the neighboring subunit.

Several key amino acid residues within this M1-M3 interface are critical for the binding and action of desmethyl-broflanilide. The most crucial of these is a highly conserved glycine residue at the third position of the M3 domain (G3'), often numbered as G335 or G336 depending on the insect species. In addition, residues in the M1 domain, such as I276 and L280 (numbering based on Drosophila melanogaster RDL), have been shown to influence the potency of the insecticide.

The location of this binding site is distinct from the pore-lining M2 domain, which is the target for cyclodienes and fipronil. This explains the lack of cross-resistance between this compound and these older insecticide classes.

Quantitative Data Summary

The following tables summarize the quantitative data on the potency of desmethyl-broflanilide and the impact of specific mutations on its activity, as determined through various experimental assays.

| Compound | Receptor/Organism | Assay Type | Value | Citation |

| Desmethyl-broflanilide | Spodoptera litura RDL GABAR | In vitro inhibition | IC₅₀: 1.3 nM | |

| Desmethyl-broflanilide | Human GABA-A α1β2γ2 | In vitro inhibition | IC₅₀: >3 µM | |

| This compound | Drosophila melanogaster (larvae) | Toxicity Bioassay | LC₅₀: 0.47 mg/kg |

Table 1: Potency of this compound and its Active Metabolite.

| Mutation (in D. melanogaster) | Insecticide | Assay Type | Change in Sensitivity / Resistance Ratio | Citation |

| G3'MTMD3 (Homozygous) | This compound | In vivo Bioassay | >900-fold resistance | |

| G335A (Homozygous) | This compound | In vivo Bioassay | Markedly increased tolerance | |

| G335M | Desmethyl-broflanilide | In vitro Assay | Significantly reduced potency | |

| I276C (Heterozygous) | This compound | In vivo Bioassay | ~2-fold lower sensitivity | |

| I276F | Desmethyl-broflanilide | In vitro Assay | ~6-fold reduction in sensitivity | |

| L280C (Heterozygous) | This compound | In vivo Bioassay | ~3-fold lower sensitivity | |

| L280C (Homozygous) | This compound | In vivo Bioassay | ~20-fold lower sensitivity |

Table 2: Effects of RDL Receptor Point Mutations on this compound Susceptibility.

Experimental Protocols

The elucidation of the this compound binding site has been a multi-step process involving computational, biochemical, and genetic techniques.

In Silico Analysis: Homology Modeling and Molecular Docking

-

Protocol: Three-dimensional homology models of the pentameric insect RDL receptor were constructed using the known crystal structures of related vertebrate receptors, such as the human GABA-A receptor (e.g., PDB IDs: 6HUG, 6X3T, 4COF), as templates. Computational software, such as Molecular Operating Environment (MOE), was used for model generation. The molecular structure of desmethyl-broflanilide was then docked into the RDL model to predict potential binding poses and identify interacting amino acid residues. These simulations consistently placed the ligand within the inter-subunit pocket at the M1-M3 interface.

In Vitro Expression and Electrophysiology

-

Protocol: The gene encoding the RDL subunit from an insect species (e.g., Drosophila melanogaster, Chilo suppressalis) was cloned and expressed in Xenopus laevis oocytes, which readily translate injected cRNA to form functional homomeric receptors on their surface. A two-electrode voltage clamp technique was then employed to measure the ion currents passing through the receptors. Oocytes were perfused with GABA to elicit an inward chloride current, and the inhibitory effect of co-applying desmethyl-broflanilide at various concentrations was measured to determine IC₅₀ values.

Site-Directed Mutagenesis

-

Protocol: To test the importance of specific amino acids identified in docking studies, point mutations were introduced into the RDL gene using site-directed mutagenesis techniques. The mutant RDL subunits were then expressed in Xenopus oocytes, and their sensitivity to desmethyl-broflanilide was quantified using electrophysiology as described above. A significant increase in the IC₅₀ value for a mutant compared to the wild-type receptor indicated that the mutated residue is critical for insecticide binding or action.

In Vivo Validation using CRISPR/Cas9

-

Protocol: To confirm the physiological relevance of the in vitro findings, CRISPR/Cas9 genome editing was used to generate knock-in strains of Drosophila melanogaster. This technique allows for the precise introduction of specific point mutations (e.g., G335A) into the endogenous Rdl gene. These engineered fly strains carry the specific mutation of interest in a native biological context.

Toxicity Bioassays

-

Protocol: The susceptibility of the genetically engineered Drosophila strains and corresponding wild-type controls to this compound was assessed through toxicity bioassays. Larvae or adult flies were exposed to varying concentrations of the insecticide, typically mixed into their food or applied topically. Mortality was recorded after a set period, and the data were used to calculate the lethal concentration required to kill 50% of the population (LC₅₀). A significantly higher LC₅₀ for a mutant strain compared to the wild-type confirmed the role of the mutated residue in conferring resistance in vivo.

Visualizations

RDL GABA Receptor Signaling and Inhibition

Caption: RDL receptor activation by GABA and allosteric inhibition by desmethyl-broflanilide.

Experimental Workflow for Binding Site Identification

Caption: Logical workflow from computational prediction to in vivo validation of the binding site.

Convergence of Evidence for the M1-M3 Binding Site

Caption: Multiple lines of evidence supporting the M1-M3 inter-subunit binding site hypothesis.

References

Sublethal Effects of Broflanilide on Insect Behavior and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Broflanilide, a novel meta-diamide insecticide, represents a significant advancement in pest management strategies due to its unique mode of action targeting the insect's nervous system. Classified under the Insecticide Resistance Action Committee (IRAC) Group 30, it acts as a noncompetitive antagonist of the γ-aminobutyric acid (GABA) receptor, a mechanism distinct from many existing insecticides.[1] This distinction makes this compound a valuable tool for managing resistance in various insect populations.[2] Beyond its lethal effects, the sublethal impact of this compound on insect behavior and development is of critical importance for a comprehensive understanding of its field performance and for designing effective and sustainable integrated pest management (IPM) programs. This technical guide provides an in-depth analysis of the sublethal effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.

Mechanism of Action: Disruption of GABAergic Neurotransmission

This compound functions as a potent allosteric modulator of the GABA-gated chloride channel in insects.[3] In a healthy insect nervous system, GABA acts as the primary inhibitory neurotransmitter, binding to its receptor to open chloride ion channels. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus maintaining a balance between excitatory and inhibitory signals.[4]

This compound, primarily through its active metabolite desmethyl-broflanilide, disrupts this process.[1] It binds to a novel site on the GABA receptor, distinct from that of other noncompetitive antagonists like fipronil, and locks the channel in a closed state. This prevention of chloride ion influx blocks the inhibitory signal, leading to over-excitation of the nervous system, paralysis, and eventual death of the insect.

Sublethal Effects on Insect Development

Exposure to sublethal concentrations of this compound can significantly impact the developmental lifecycle of various insect species. These effects are crucial as they can lead to population decline even when immediate mortality is not observed.

Quantitative Data Summary

The following tables summarize the key findings from various studies on the sublethal effects of this compound on insect development.

Table 1: Effects on Lepidoptera

| Species | Parameter | Concentration | Effect | Reference |

| Spodoptera litura | Larval Development Duration | LC25 | Prolonged | |

| Pupation Rate | LC25 | Reduced | ||

| Pupal Weight | LC25 | Reduced | ||

| Egg Hatchability | LC25 | Decreased | ||

| Spodoptera frugiperda | Larval Body Length | LD10, LD30 | Reduced | |

| Larval & Pupal Duration | LD30 | Prolonged | ||

| Pupal & Adult Malformation | LD10, LD30 | Increased | ||

| Fecundity (F0 generation) | LD30 (0.031 µg/g) | Decreased by 416 eggs/female | ||

| Fecundity (F1 generation) | LD30 (0.031 µg/g) | Decreased by 306 eggs/female |

Table 2: Effects on Diptera

| Species | Parameter | Concentration | Effect | Reference |

| Bactrocera correcta | Fecundity | LC50 (1.716 mg/L) | Stimulated | |

| Egg Hatching Rate | LC50 (1.716 mg/L) | Reduced to zero | ||

| Bactrocera cucurbitae | Fecundity | LC50 (19.673 mg/L) | Stimulated | |

| Bactrocera dorsalis | Fecundity | LC50 (0.390 mg/L) | Stimulated | |

| Bactrocera tau | Fecundity | LC50 (24.373 mg/L) | No significant effect | |

| Egg Hatching Rate | LC50 (24.373 mg/L) | Significantly lower |

Table 3: Effects on Other Orders

| Order | Species | Parameter | Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Coleoptera | Coccinella septempunctata | Pupal Duration | LR30 | Significantly increased | | | | | Larval, Pupal & Adult Weight | LR30 | Lower than control | | | Hymenoptera | Aphidius gifuensis | Mean Generation Time (F1) | LC10 (0.733 mg/L) | Increased by 0.51 days | | | | | Fecundity (F1) | LC10, LC25 | No significant influence | |

Experimental Protocols

The methodologies employed to assess the sublethal effects of this compound typically involve the continuous exposure of insects to a specific concentration of the insecticide, followed by the observation of key life history parameters.

General Experimental Workflow:

Example Protocol: Diet Incorporation for Spodoptera litura

-

Insect Culture: S. litura larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 14:10 h light:dark photoperiod).

-

Toxicity Bioassay: To determine the sublethal concentration, third-instar larvae are fed an artificial diet containing various concentrations of this compound. Mortality is recorded after a set period (e.g., 48 hours) to calculate the LC25 value.

-

Sublethal Exposure: A fresh artificial diet is prepared containing the predetermined LC25 concentration of this compound. Newly molted third-instar larvae are transferred to this diet and allowed to feed continuously. A control group is fed a diet containing only the solvent used to dissolve the this compound.

-

Data Collection:

-

Development: The duration of the larval and pupal stages is recorded daily. Pupae are weighed within 24 hours of pupation.

-

Reproduction: Emerging adults are paired (male and female) in oviposition cages. The number of eggs laid per female is counted, and a subset of eggs is monitored to determine the hatchability rate.

-

-

Statistical Analysis: Data from the this compound-treated group are compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences.

Sublethal Effects on Insect Behavior

Sublethal exposure to this compound can also alter insect behavior, particularly reproductive behaviors.

Fecundity and Reproduction

The impact on fecundity appears to be species-specific. For instance, in several Bactrocera fruit fly species, sublethal concentrations of this compound stimulated fecundity. However, for Spodoptera frugiperda, a sublethal dose significantly decreased the number of eggs laid per female in both the parental (F0) and subsequent (F1) generations. This highlights the importance of species-specific risk assessments.

Parasitism Behavior

In a study involving the egg parasitoid Trichogramma evanescens, it was found that the parasitoids could not distinguish between host eggs treated with sublethal concentrations of this compound and untreated eggs. This suggests that at these low concentrations, this compound may not have a repellent effect on this beneficial insect. Furthermore, the F0 parasitism performance and the F1 emergence ratio were unaffected by these sublethal concentrations.

Molecular and Physiological Underpinnings

Recent research has begun to unravel the molecular mechanisms underlying the sublethal effects of this compound on development. In S. frugiperda, exposure to sublethal doses was found to alter the expression of genes involved in the biosynthesis of molting hormones (ecdysteroids). Specifically, the transcript levels of several key "Halloween genes" (e.g., Spook, Shade, Shadow) were significantly affected. This disruption of hormonal balance likely contributes to the observed developmental delays and malformations. Additionally, sublethal doses have been shown to affect the mRNA expression of genes related to juvenile hormone and molting hormones, such as EcR, USP, and JHAMT.

Conclusion and Future Directions

The sublethal effects of this compound are significant and multifaceted, impacting insect development, reproduction, and physiology. While this compound is highly effective at lethal concentrations, its ability to prolong developmental times, reduce fecundity, and cause malformations at sublethal doses contributes to its overall efficacy in suppressing pest populations. The unique mode of action of this compound makes it a powerful tool in resistance management.

Future research should continue to explore the species-specific nature of these sublethal effects, particularly on non-target and beneficial insects, to further refine its application within IPM frameworks. A deeper understanding of the molecular pathways disrupted by sublethal exposure will also be critical for predicting and managing the long-term impacts of this novel insecticide.

References

An In-depth Technical Guide to the Insecticidal Spectrum of Broflanilide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the insecticidal spectrum of broflanilide, a novel meta-diamide insecticide. It details its unique mode of action, presents quantitative data on its efficacy against a wide range of insect pests, outlines typical experimental protocols for its evaluation, and discusses its crucial role in insecticide resistance management.

Introduction: A Novel Mode of Action in Insect Control

This compound is a groundbreaking insecticide characterized by its unique meta-diamide chemical structure.[1][2] Developed through the significant structural modification of the lead compound flubendiamide, this compound exhibits a novel mode of action that sets it apart from existing insecticide classes.[1][3] The Insecticide Resistance Action Committee (IRAC) has classified this compound as the first member of its new Group 30, which targets the GABA-gated chloride channel as an allosteric modulator.[4] This distinct mechanism provides a powerful tool for controlling a broad spectrum of chewing pests, particularly those that have developed resistance to other insecticides. This compound is effective through various application methods, including foliar, in-furrow, and seed treatments.

Mechanism of Action: Targeting the Insect Nervous System

This compound functions as a pro-pesticide, meaning it is converted into its more active form, desmethyl-broflanilide, within the insect's body. This active metabolite acts as a non-competitive antagonist of the insect's resistant-to-dieldrin (RDL) gamma-aminobutyric acid (GABA) receptor.

The GABA receptor is a crucial component of the insect's central nervous system, where it functions as a ligand-gated chloride ion channel. The binding of the neurotransmitter GABA to this receptor opens the channel, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire and thus inhibiting nerve transmission.

Desmethyl-broflanilide disrupts this process by binding to a unique allosteric site on the GABA receptor, distinct from the binding sites of other non-competitive antagonists like fipronil and cyclodienes. This binding prevents the channel from being properly modulated by GABA, leading to a blockage of the inhibitory neurotransmission. The result is over-excitation of the nervous system, leading to muscle contractions, paralysis, and ultimately, the death of the insect. This unique binding site is a key reason why this compound is effective against pests that have developed resistance to other GABA-targeting insecticides.

References

The Bioaccumulation Potential of Broflanilide in Aquatic Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broflanilide, a novel meta-diamide insecticide, has emerged as a potent tool in pest management due to its unique mode of action targeting the GABA-gated chloride channel.[1][2] As its use in agriculture and public health becomes more widespread, a thorough understanding of its environmental fate, particularly its potential for bioaccumulation in aquatic ecosystems, is crucial for a comprehensive risk assessment. This technical guide provides a detailed overview of the current scientific knowledge regarding the bioaccumulation potential of this compound in aquatic organisms, summarizing key quantitative data, experimental methodologies, and metabolic pathways.

Quantitative Bioaccumulation Data

The potential for a substance to bioaccumulate in an organism is quantified by its Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF). The BCF measures the accumulation of a chemical from water, while the BAF considers uptake from all environmental sources, including food. The following tables summarize the available quantitative data for this compound in various aquatic species.

| Parameter | Value | Species | Exposure Concentration(s) | Study Type | Reference |

| Log Kow | 5.2 | - | - | Physicochemical | [3] |

| BCFss | 10.02 | Danio rerio (Zebrafish) | 2.00 mg/L | Laboratory | [4] |

| BCFss | 69.40 | Danio rerio (Zebrafish) | 0.20 mg/L | Laboratory | [4] |

| BCF | 266-364X | Oncorhynchus mykiss (Rainbow Trout) | Not specified | Laboratory | |

| BCFss | 102-123 | Oncorhynchus mykiss (Rainbow Trout) | 1 µg/L and 10 µg/L | OECD 305 | |

| BCFkgl | 189-234 | Oncorhynchus mykiss (Rainbow Trout) | 1 µg/L and 10 µg/L | OECD 305 | |

| 21-day NOEC | 0.0058 mg/L (5.8 µg/L) | Daphnia magna (Water Flea) | Not specified | Chronic Toxicity |

Table 1: Bioaccumulation and Toxicity Data for this compound in Aquatic Organisms. BCFss: Bioconcentration Factor at steady-state; BCFkgl: Kinetic growth-corrected bioconcentration factor; NOEC: No Observed Effect Concentration.

Experimental Protocols

The assessment of this compound's bioaccumulation potential relies on standardized and rigorous experimental methodologies. Below are summaries of the key experimental protocols cited in the available literature.

Bioconcentration Study in Zebrafish (Danio rerio)

A laboratory study investigated the bioconcentration of this compound in zebrafish.

-

Test Organism: Adult zebrafish (Danio rerio).

-

Exposure: Fish were exposed to two nominal concentrations of this compound (0.20 mg/L and 2.00 mg/L) in a static renewal system.

-

Duration: The uptake phase was followed by an elimination phase where fish were transferred to clean water. The concentration of this compound decreased rapidly within two days of the elimination phase and was below the limit of quantification after ten days.

-

Analysis: The concentration of this compound in fish tissues was determined using high-performance liquid chromatography (HPLC).

-

Endpoints: The steady-state bioconcentration factor (BCFss) was calculated as the ratio of the concentration of this compound in the fish to the concentration in the water at steady-state.

Bioconcentration Study in Rainbow Trout (Oncorhynchus mykiss) - OECD 305

A flow-through fish bioconcentration study was conducted with rainbow trout according to the OECD Guideline 305.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss).

-

Exposure: Fish were exposed to nominal concentrations of 1 µg/L and 10 µg/L of this compound under flow-through conditions.

-

Duration: The study consisted of a 42-day uptake phase followed by a 61-day depuration (elimination) phase in clean water.

-

Sampling: Fish were sampled at multiple time points during both the uptake and depuration phases to determine the concentration of this compound.

-

Analysis: The concentration of the test material in fish tissues was determined by total radioactivity analysis.

-

Endpoints: Both the steady-state bioconcentration factor (BCFss) and the kinetic growth-corrected bioconcentration factor (BCFkgl) were calculated.

Chronic Toxicity Study in Daphnia magna

A 21-day chronic toxicity study was performed to assess the long-term effects of this compound on the freshwater invertebrate Daphnia magna.

-

Test Organism: Daphnia magna.

-

Endpoint: The No Observed Effect Concentration (NOEC) was determined based on survival, reproduction, and growth.

-